N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This article will delve into the detailed aspects of its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic route for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide involves several key steps:
Starting Materials: : The synthesis typically begins with benzo[d][1,3]dioxole and N,N-diethylsulfamoylbenzoyl chloride.
Reactions: : The first step involves the formation of a hydroxypropyl derivative from benzo[d][1,3]dioxole. This is followed by the reaction with N,N-diethylsulfamoylbenzoyl chloride under basic conditions to form the final product.
Conditions: : Typical reaction conditions include temperatures ranging from 25-50°C and reaction times of 12-24 hours.
Purification: : The product is usually purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory methods, optimizing reaction conditions for larger volumes, and ensuring consistent product quality. Techniques such as continuous flow reactors and automated purification systems might be employed.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation: : Can be oxidized using agents like chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: : Can be reduced using agents such as sodium borohydride to produce alcohol derivatives.
Substitution: : Can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents include sulfuric acid, hydrochloric acid, sodium hydroxide, and organic solvents like dichloromethane or ethanol. Major products of these reactions vary but typically include hydroxylated or alkylated derivatives.
Scientific Research Applications
Chemistry: : Used as a starting material for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The presence of the benzo[d][1,3]dioxole and sulfamoyl groups suggests potential interactions with biological pathways involving oxidative stress or enzyme inhibition. Further studies would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological or chemical properties. Similar compounds include:
Benzo[d][1,3]dioxole derivatives with different substituents.
N,N-diethylsulfamoyl derivatives with varying aromatic rings.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-3-23(4-2)30(26,27)17-8-5-15(6-9-17)21(25)22-12-11-18(24)16-7-10-19-20(13-16)29-14-28-19/h5-10,13,18,24H,3-4,11-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYMVWIPJBUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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